molecular formula C25H40O5 B12624306 (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate CAS No. 918531-77-8

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate

Cat. No.: B12624306
CAS No.: 918531-77-8
M. Wt: 420.6 g/mol
InChI Key: ATLPUCQHVBVXJE-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 3-formylphenol with an appropriate alkylating agent.

    Hydroxylation: The phenoxy intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

    Esterification: The final step involves esterification with dodecanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2R)-2-(3-Formylphenoxy)butanoate
  • 2-Formyl-3-thiopheneboronic acid
  • 2-Oxiranebutanoic acid, 3-formyl-, methyl ester

Comparison:

  • Structural Differences: While these compounds share the formylphenoxy moiety, they differ in their alkyl chains and additional functional groups.
  • Unique Features: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate is unique due to its long dodecanoate ester chain, which may impart distinct physicochemical properties and biological activities compared to shorter-chain analogs.

Properties

CAS No.

918531-77-8

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate

InChI

InChI=1S/C25H40O5/c1-2-3-4-5-6-7-8-9-10-17-25(28)30-21-23(27)15-11-12-18-29-24-16-13-14-22(19-24)20-26/h13-14,16,19-20,23,27H,2-12,15,17-18,21H2,1H3/t23-/m1/s1

InChI Key

ATLPUCQHVBVXJE-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.